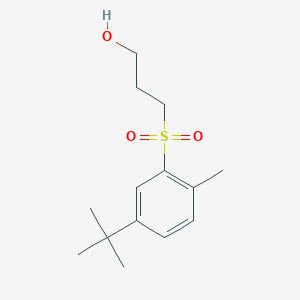
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol is an organic compound with a complex structure that includes a sulfonyl group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol typically involves the reaction of 5-tert-butyl-2-methylphenol with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl group. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
化学反応の分析
Types of Reactions
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The sulfonyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of halides or amines.
科学的研究の応用
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4,4’-Thiobis(2-tert-butyl-5-methylphenol): Similar in structure but with a thiobis linkage instead of a sulfonyl group.
3-(5-Tert-butyl-2-methylphenyl)thioethanol: Contains a thioether group instead of a sulfonyl group.
Uniqueness
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol is unique due to its sulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different functional groups, leading to variations in their chemical and biological properties.
特性
IUPAC Name |
3-(5-tert-butyl-2-methylphenyl)sulfonylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3S/c1-11-6-7-12(14(2,3)4)10-13(11)18(16,17)9-5-8-15/h6-7,10,15H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJONCJCMBVMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
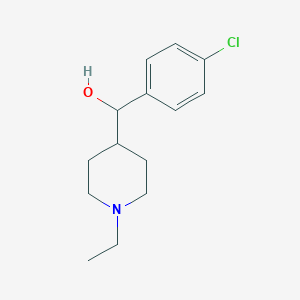
![4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B6639926.png)
![N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide](/img/structure/B6639928.png)
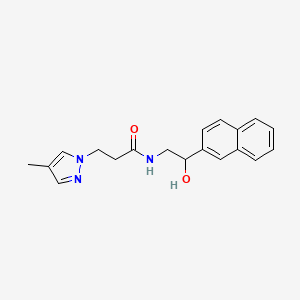
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B6639942.png)
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxy-2-methylpropan-1-one](/img/structure/B6639946.png)
![N-[2-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B6639951.png)
![[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B6639955.png)
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B6639960.png)
![N-[1-(2-ethyl-1,3-thiazol-4-yl)ethyl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6639971.png)
![1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639993.png)
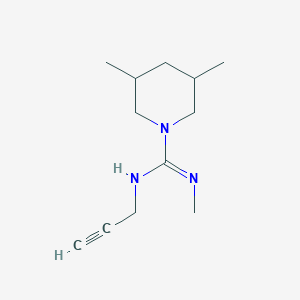
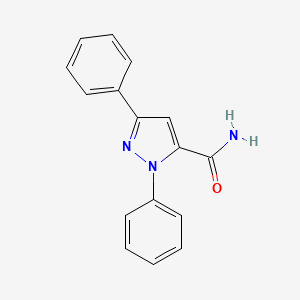
![N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6640017.png)
